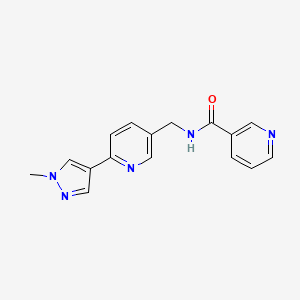

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

描述

属性

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-11-14(10-20-21)15-5-4-12(7-18-15)8-19-16(22)13-3-2-6-17-9-13/h2-7,9-11H,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRRDNPNKZPSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic synthesis. One common method includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Pyridine Ring Formation: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The pyrazole and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.

Nicotinamide Attachment: Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction, where the nicotinamide is reacted with the coupled intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyridine ring, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted nicotinamide derivatives.

科学研究应用

Chemical Properties and Structure

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is characterized by its unique molecular structure, which includes a pyridine ring substituted with a pyrazole moiety. The compound's molecular formula is with a molecular weight of approximately 282.34 g/mol. Its structure allows for various interactions at the molecular level, making it a candidate for therapeutic applications.

Cancer Research

Nicotinamide derivatives, including this compound, have been studied for their potential role in cancer therapy. Research indicates that compounds with nicotinamide structures can modulate nicotinamide adenine dinucleotide (NAD+) levels, which are crucial in cellular metabolism and signaling pathways involved in cancer progression.

A study demonstrated that nicotinamide derivatives could inhibit tumor growth by affecting the NAD+ biosynthetic pathway, thus leading to apoptosis in cancer cells . The specific interactions of this compound with enzymes involved in NAD+ metabolism could provide a targeted approach to cancer treatment.

Neuroprotection

There is growing interest in the neuroprotective effects of nicotinamide derivatives. This compound has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound's ability to enhance NAD+ levels may help mitigate neuronal cell death associated with these diseases .

Research indicates that increasing NAD+ levels can improve mitochondrial function and reduce oxidative stress, both of which are critical factors in neurodegeneration .

Table 1: Summary of Case Studies on this compound

作用机制

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison

Table 2: Activity and Selectivity

Critical Analysis of Structural Differences and Implications

Nicotinamide vs. Quinazolinone/Thiazole/Isoquinoline Cores The target’s nicotinamide group distinguishes it from Benzoquinazolinone 12 (fused heterocyclic core) and N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (thiazole linker). Nicotinamide’s role in NAD<sup>+</sup> metabolism or PARP inhibition could diverge from the receptor modulation seen in quinazolinone derivatives . The isoquinoline analog () incorporates a nitro group and chloro-substituted pyridine, likely reducing solubility but enhancing electrophilic reactivity for kinase targeting .

Substituent Positioning and Bioactivity The shared (6-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl group in the target and Benzoquinazolinone 12 suggests this moiety is critical for M1mAChR binding. However, replacing quinazolinone with nicotinamide may alter allosteric modulation mechanisms . The hydroxyl group in N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide enhances antibacterial activity but is absent in the target, implying divergent therapeutic applications .

Synthetic Accessibility The target compound’s synthesis likely involves pyridine functionalization and amide coupling, whereas Benzoquinazolinone 12 requires multi-step fusion of quinazolinone and pyrazole-pyridine units. The isoquinoline analog () employs Buchwald–Hartwig cross-coupling, highlighting divergent synthetic challenges .

生物活性

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a pyrazole and pyridine moiety linked to a nicotinamide group. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymes : It may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and signaling .

- Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, such as TNFα .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that compounds similar to this structure effectively inhibited the phosphorylation of HSP27 and reduced LPS-induced TNFα release in vitro. This suggests a promising avenue for treating inflammatory diseases .

- Anticancer Activity Assessment : Research involving the testing of this compound against various cancer cell lines indicated significant growth inhibition, particularly in HeLa cells, with further studies needed to assess its efficacy and safety profile in vivo .

- Enzymatic Inhibition Studies : Investigations into the inhibition of NAMPT revealed that this compound could potentially lower NAD+ levels in cancer cells, leading to impaired cellular metabolism and growth .

常见问题

Q. How can researchers design an efficient synthetic route for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide?

Methodological Answer: A multi-step synthesis is typically employed:

Intermediate Preparation : Synthesize the pyridine-pyrazole core via coupling reactions (e.g., Suzuki-Miyaura for pyrazole attachment) .

Methylation : Introduce the methyl group on the pyrazole ring using methylating agents like methyl iodide under basic conditions .

Nicotinamide Conjugation : Link the nicotinamide moiety via reductive amination or carbodiimide-mediated coupling .

Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Optimize reaction temperatures (e.g., 35–80°C) to balance yield and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For example, pyrazole protons appear at δ 7.5–8.5 ppm, and nicotinamide carbonyls resonate at ~170 ppm .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 308 for related analogs ).

- HPLC/SFC : Assess purity (>98% required for pharmacological studies). Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Note : Cross-validate data with orthogonal methods (e.g., LC-MS vs. NMR) to address discrepancies .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s target selectivity in kinase inhibition studies?

Methodological Answer:

- SAR Studies :

- Pyrazole Substitution : Replace the methyl group with bulkier substituents (e.g., CF₃) to modulate steric effects and binding pocket interactions .

- Nicotinamide Bioisosteres : Substitute nicotinamide with thiazole or triazole to alter hydrogen-bonding patterns .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with RET kinase or other targets .

- In Vitro Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Case Study : A trifluoromethyl analog (see ) showed 10-fold higher selectivity for RET kinase due to enhanced hydrophobic interactions .

Q. How should researchers resolve discrepancies in bioactivity data across different cellular assays?

Methodological Answer:

- Orthogonal Assays : Confirm activity using both cell viability (MTT) and target engagement (e.g., Western blot for phosphorylated kinases) .

- Solubility Optimization : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Pre-test solubility via nephelometry .

- Metabolic Stability : Assess compound degradation in liver microsomes; introduce PEG or cyclodextrin formulations if needed .

Example : Inconsistent IC₅₀ values in NCI-H460 cells were traced to variations in serum content (10% FBS vs. serum-free conditions) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Process Chemistry Adjustments :

- Replace DMF with less toxic solvents (e.g., 2-MeTHF) for large-scale reactions .

- Implement continuous flow systems for exothermic steps (e.g., amide coupling) .

- Purification : Use flash chromatography (silica gel, 40–63 µm) or preparative HPLC with trifluoroacetic acid modifiers .

- Quality Control : Monitor residual solvents (GC-MS) and heavy metals (ICP-MS) to meet ICH guidelines .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to intended kinases .

- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., RET kinase) to assess dependency .

- Metabolomics : Track nicotinamide adenine dinucleotide (NAD+) levels via LC-MS to link activity to NAD-dependent pathways .

Data Insight : A related pyrazole derivative () induced apoptosis in RET-positive cells but not in RET-knockout models, confirming target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。